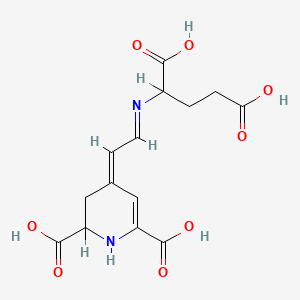

Vulgaxanthin II

Description

Contextualization within Betalain Pigment System

Betalains (B12646263) represent a unique group of plant pigments that are mutually exclusive with anthocyanins, the more common red and purple pigments found in most other plants. nih.govwikipedia.orgsci-hub.se Their presence is a defining characteristic of the Caryophyllales order, although they are absent in the Caryophyllaceae and Molluginaceae families within this order. wikipedia.orgsci-hub.se

Betalains are derived from the amino acid tyrosine and are synthesized via a pathway involving betalamic acid. wikipedia.orgmdpi.com All betalains contain betalamic acid as a core structural component. nih.gov Based on the residue condensed with betalamic acid, betalains are divided into two primary subclasses:

Betacyanins: These pigments are formed by the condensation of betalamic acid with cyclo-3,4-dihydroxyphenylalanine (cyclo-DOPA). nih.govmdpi.comresearchgate.net They are responsible for colors ranging from reddish to violet. nih.govresearchgate.netmdpi.com Examples include betanin and isobetanin. nih.govresearchgate.net

Betaxanthins: These pigments result from the condensation of betalamic acid with various amino acids or amines. nih.govmdpi.comresearchgate.netmdpi.com They impart yellow to orange colors. nih.govresearchgate.netmdpi.com Vulgaxanthin II is classified as a betaxanthin. nih.gov

Betalains are hydrophilic and are typically stored within the vacuoles of plant cells, primarily in epidermal and subepidermal tissues. nih.gov

Betaxanthins, including this compound, are characterized by their yellow to orange coloration and their formation through the conjugation of betalamic acid with amino acids or amines. nih.govmdpi.comresearchgate.netmdpi.com Unlike betacyanins, which show lower fluorescence, betaxanthins are generally highly fluorescent. nih.gov Their fluorescence spectra typically exhibit an excitation maximum between 463 and 535 nm and an emission maximum between 508 and 608 nm. nih.gov The specific amino acid or amine residue attached to betalamic acid influences the particular shade of yellow or orange and can affect properties like fluorescence yield. nih.govnih.gov

Significance of this compound in Plant Biochemistry and Physiology

This compound, along with other betalains, plays important roles in plant biochemistry and physiology. These pigments contribute to the visual attractiveness of flowers and fruits, which is crucial for attracting pollinators and facilitating seed dispersal. sci-hub.seoup.comresearchgate.net Betalains are accumulated in plant vacuoles and their production can be influenced by various environmental factors such as salinity stress, drought, excess light, UV radiation, and low temperatures. oup.com

This compound is found in various plant sources, including Beta vulgaris (red and yellow beetroots, and Swiss chard) and Parakeelya flowers. nih.govbetaelegans.commdpi.comfrontiersin.org It is considered one of the predominant betaxanthins in maroon beetroots and yellow chard petioles. mdpi.com The presence and relative abundance of this compound, alongside other betalains, contribute to the specific coloration of these plant tissues. mdpi.com While the precise physiological functions of all betalains are still being fully elucidated, their roles in coloration and potential responses to environmental stimuli highlight their significance in plant life. wikipedia.orgoup.comuni-halle.de

Key Chemical Properties of this compound

Based on available data, some key chemical properties of this compound include:

| Property | Value | Source |

| CAS Number | 1047-87-6 | betaelegans.comchemspider.com |

| PubChem CID | 135438600, 135870053 | nih.govbetaelegans.comnih.gov |

| Molecular Formula | C₁₄H₁₆N₂O₈ | betaelegans.comchemspider.comnih.gov |

| Molecular Weight | 340.28 g/mol , 340.288 g/mol | betaelegans.comjst.go.jp |

| Appearance | Yellow to dark orange liquid | betaelegans.com |

| Molar Absorption Coefficient at 480 nm | 48000 (M cm)⁻¹ (PMID: 18578538) | betaelegans.com |

Note: The PubChem CID for this compound appears with slightly different numbers across various sources, likely due to different entries or updates in the database. CID 135438600 and 135870053 are both associated with this compound. nih.govbetaelegans.comnih.gov

Detailed Research Findings Related to this compound

Research has explored the occurrence and relative abundance of this compound in different plant varieties and tissues. In red beetroot juice, this compound is identified as one of the most abundant betaxanthins, although betacyanins like betanin and isobetanin constitute a larger proportion of the total betalains. mdpi.com Studies on the stability of betalains in beetroot extract under different processing techniques have shown that this compound content can be affected. For instance, high-pressure treatment and thermal treatment have been observed to decrease or increase the concentration of this compound, respectively. mdpi.com

Furthermore, comparative studies of betaxanthin profiles in different Beta vulgaris accessions have indicated that vulgaxanthins (I and II) predominate in maroon beetroots, while other betaxanthins might be more abundant in yellow accessions. mdpi.com

Structure

3D Structure

Properties

CAS No. |

1047-87-6 |

|---|---|

Molecular Formula |

C14H16N2O8 |

Molecular Weight |

340.28 g/mol |

IUPAC Name |

(2S,4E)-4-[2-[(1S)-1,3-dicarboxypropyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C14H16N2O8/c17-11(18)2-1-8(12(19)20)15-4-3-7-5-9(13(21)22)16-10(6-7)14(23)24/h3-5,8,10,16H,1-2,6H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/b7-3-,15-4?/t8-,10-/m0/s1 |

InChI Key |

POYIZOSTYKKRNT-SUKFDJDASA-N |

SMILES |

C1C(NC(=CC1=CC=NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |

Isomeric SMILES |

C\1[C@H](NC(=C/C1=C/C=N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

C1C(NC(=CC1=CC=NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Occurrence and Distribution of Vulgaxanthin Ii in Biological Systems

Natural Sources and Taxonomic Distribution

Presence in Angiosperm Families (e.g., Caryophyllales)

Vulgaxanthin II is characteristic of several families within the order Caryophyllales, where betalain pigments replace anthocyanins. zryd.net

Beta vulgaris is a primary and well-documented source of this compound. taylorandfrancis.comscispace.comwikipedia.org The compound is found alongside other betalains (B12646263), including the red-violet betacyanins and other yellow betaxanthins like Vulgaxanthin I. scispace.com Studies have shown that the concentration and composition of betalains, including this compound, can vary significantly among different cultivars of beetroot. scispace.com For instance, analysis of five red beet varieties ('Bonel', 'Nero', 'Favorit', 'Rubin', and 'Detroit') confirmed that the major yellow components were Vulgaxanthin I and this compound. scispace.com

The distribution of this compound is not uniform throughout the plant. Research indicates that the peel of B. vulgaris is a particularly rich source of betaxanthins compared to the flesh. nih.gov In a study of five cultivars (four red: 'Ceryl', 'Chrobry', 'Forono', 'Tytus'; and one yellow: 'Boldor'), the total betaxanthin content was consistently higher in the peel extracts than in the flesh extracts. nih.gov Furthermore, this compound has been identified in both high-pigment and standard red beetroot strains. tandfonline.comresearchgate.net It has also been detected in hairy root cultures of Beta vulgaris, indicating its biosynthesis in these tissues. researchgate.net In maroon-colored beetroot accessions, vulgaxanthins, including this compound, are the predominant betaxanthins. mdpi.com

This compound and other related betaxanthins have been identified in the flowers of Mirabilis jalapa (four o'clock flower). wikipedia.orgijbpsa.comresearchgate.netjmpas.com While some studies list a range of miraxanthins and vulgaxanthins, the presence of the vulgaxanthin structural backbone is a key feature of the betaxanthin profile in this species. ijbpsa.comresearchgate.netjmpas.comnih.govresearchgate.net

In Portulaca grandiflora (moss rose), a variety of betaxanthins are present in the petals. zryd.netresearchgate.netresearchgate.net Research has specifically identified Glutamic acid-Bx (this compound) in extracts from this plant. nih.gov The presence of this compound contributes to the yellow and orange hues of the flowers. nih.gov

The chin cactus, Gymnocalycium mihanovichii, particularly its colorful cultivars (often sold as "moon cactus"), also contains betaxanthins. pan.olsztyn.plresearchgate.net While specific quantitative data for this compound is limited in this species, analysis of various colored varieties (yellow, orange, pink, and red) has shown the presence of multiple betaxanthins. pan.olsztyn.plresearchgate.net The red varieties of G. mihanovichii have been found to have the highest total content of betaxanthins. pan.olsztyn.plpan.olsztyn.pl

Occurrence in Fungal Species (e.g., Amanita muscaria)

Interestingly, betalains are not exclusive to the plant kingdom and are also found in some higher fungi. This compound's precursor, betalamic acid, is present in the fly agaric mushroom, Amanita muscaria. researchgate.netnih.govmmsl.czwikipedia.orgforagerchef.com This fungus produces a complex mixture of betaxanthins, known as muscaaurins, which are formed by the condensation of betalamic acid with various amino acids. mmsl.cz While direct isolation of this compound (the glutamic acid conjugate) is not explicitly detailed in all studies, the presence of its core structure and numerous other amino acid-betaxanthin conjugates strongly suggests the biochemical pathway for its formation exists. researchgate.netnih.govmmsl.cz

Distribution within Plant Organs and Cellular Compartments

The distribution of this compound within a plant is organ- and tissue-specific. As noted in Beta vulgaris, concentrations can be significantly higher in the peel of the root compared to the flesh. nih.gov It is also present in the hypocotyls and leaves of different beet varieties. pan.olsztyn.plresearchgate.netnih.govresearchgate.net In flowering plants like Mirabilis jalapa and Portulaca grandiflora, this compound is predominantly found in the petals, where it functions as a pigment to attract pollinators. zryd.netijbpsa.comresearchgate.netresearchgate.netnih.gov

At the cellular level, betalains, including this compound, are water-soluble pigments. nih.gov They are sequestered within the cell vacuole. nih.govnih.gov This compartmentalization is crucial for maintaining cellular homeostasis and contributes to the visible coloration of the plant tissues.

Quantitative and Qualitative Profiling of this compound in Biological Extracts

The identification and quantification of this compound in biological extracts are primarily achieved through modern analytical techniques, most notably High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

High-Performance Liquid Chromatography with Diode Array Detection coupled to Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS) is a powerful tool for the qualitative and quantitative analysis of this compound. nih.govnih.govpan.olsztyn.pl This method allows for the separation of complex mixtures of betalains and their unambiguous identification based on retention time, UV-Vis absorption spectra, and mass-to-charge ratio (m/z). For this compound, the characteristic m/z is 341 [M+H]+. nih.govnih.govpan.olsztyn.plresearchgate.net

Studies employing these methods have provided detailed quantitative data on this compound content in various sources. For example, in the peel of the 'Tytus' red beet cultivar, the content of this compound was measured at 24.3 mg/100 g of dry extract. In the flesh of the same cultivar, the content was lower, at 10.3 mg/100 g of dry extract. The yellow 'Boldor' cultivar showed a this compound content of 34.6 mg/100 g in the peel and 21.5 mg/100 g in the flesh.

In the leaves of Beta vulgaris cv. Cylindra, the content of this compound was found to be 11.0 mg/100 g of dry extract, while in the cv. Rhubarb, it was 10.4 mg/100 g of dry extract.

The following tables provide a summary of the quantitative findings for this compound in different cultivars and tissues of Beta vulgaris.

Content of this compound in Peel and Flesh of Beta vulgaris Cultivars

| Cultivar | Tissue | This compound Content (mg/100 g Dry Extract) |

|---|---|---|

| Tytus (Red) | Peel | 24.3 |

| Tytus (Red) | Flesh | 10.3 |

| Ceryl (Red) | Peel | 20.8 |

| Ceryl (Red) | Flesh | 11.4 |

| Chrobry (Red) | Peel | 22.1 |

| Chrobry (Red) | Flesh | 12.5 |

| Forono (Red) | Peel | 21.5 |

| Forono (Red) | Flesh | 10.9 |

| Boldor (Yellow) | Peel | 34.6 |

| Boldor (Yellow) | Flesh | 21.5 |

Content of this compound in Leaves of Beta vulgaris Cultivars

| Cultivar | This compound Content (mg/100 g Dry Extract) |

|---|---|

| Snow Ball (White) | 10.2 |

| Boldor (Yellow) | 11.8 |

| Cylindra (Red) | 11.0 |

| Rhubarb (Red) | 10.4 |

| Round Dark Red (Red) | 10.9 |

Biosynthesis and Metabolic Pathways of Vulgaxanthin Ii

Enzymology of Betalain Biosynthesis Precursors

The journey from tyrosine to Vulgaxanthin II is initiated by a cascade of enzymatic activities that produce the necessary precursors. Two main classes of enzymes are critical in these initial stages: Cytochrome P450s and Dioxygenases.

Cytochrome P450 enzymes are a diverse family of monooxygenases that play a crucial role in the metabolism of a wide array of compounds. nih.govnih.gov In the context of betalain biosynthesis, specific P450 enzymes are responsible for the initial critical step: the hydroxylation of L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA). plos.orgresearchgate.net

Research has identified several members of the CYP76AD subfamily as key players in this process. nih.gov

CYP76AD1: This enzyme is particularly notable for its bifunctional activity. It not only catalyzes the conversion of L-tyrosine to L-DOPA but is also capable of oxidizing L-DOPA to form cyclo-DOPA, a direct precursor for the red-violet betacyanin pigments. plos.orgresearchgate.netnih.gov

CYP76AD5 and CYP76AD6: These are related enzymes that also perform the initial tyrosine hydroxylation to L-DOPA. plos.org However, they lack the second functionality of CYP76AD1 and cannot produce cyclo-DOPA. plos.orgplos.org This suggests a degree of genetic redundancy for the first step of the pathway, ensuring a steady supply of L-DOPA, which serves as a crucial branch-point intermediate. plos.org

| Enzyme | Function(s) | Substrate | Product(s) | Significance in Pathway |

|---|---|---|---|---|

| CYP76AD1 | 1. Tyrosine Hydroxylation 2. L-DOPA Oxidation | L-Tyrosine L-DOPA | L-DOPA cyclo-DOPA | Bifunctional; key for both betaxanthin and betacyanin pathways. |

| CYP76AD5 | Tyrosine Hydroxylation | L-Tyrosine | L-DOPA | Contributes to the L-DOPA pool for betaxanthin synthesis. |

| CYP76AD6 | Tyrosine Hydroxylation | L-Tyrosine | L-DOPA | Contributes to the L-DOPA pool for betaxanthin synthesis. |

The DODA enzyme performs an extradiol cleavage of the aromatic ring of L-DOPA between carbons 4 and 5. nih.govnih.gov This ring-opening reaction produces an unstable intermediate known as 4,5-seco-DOPA. nih.govoup.com The action of DODA is the pivotal reaction that directs the L-DOPA substrate away from the betacyanin pathway and towards the formation of betalamic acid, the chromophore precursor for all betaxanthins. researchgate.netoup.com The presence of DODA enzymes has been confirmed in various betalain-producing plants and even in some bacteria and fungi, suggesting a case of convergent evolution for this key metabolic function. researchgate.netnih.govcam.ac.uk

Formation of Betalamic Acid as a Precursor to this compound

Betalamic acid is the fundamental structural unit and chromophore common to all betalain pigments, responsible for their characteristic yellow-orange color. nih.govresearchgate.netmdpi.com Its formation is a two-step process that begins with the enzymatic action of DODA on L-DOPA.

Enzymatic Cleavage: As described above, L-DOPA 4,5-dioxygenase (DODA) cleaves the L-DOPA ring to form 4,5-seco-DOPA. oup.com

Spontaneous Cyclization: The resulting 4,5-seco-DOPA is an unstable intermediate. It rapidly and spontaneously undergoes an intramolecular cyclization via condensation between its amine group and the newly formed aldehyde group. oup.comnih.govoup.com This non-enzymatic ring closure results in the formation of betalamic acid. nih.govwikipedia.org

The production of betalamic acid marks the completion of the chromophore synthesis. This molecule is now ready for the final step that determines the specific identity of the resulting betaxanthin pigment.

Specific Condensation Reaction in this compound Formation

The diversity of betaxanthins found in nature arises from the condensation of the common precursor, betalamic acid, with a variety of different amino acids or amines. researchgate.netnih.govnih.gov

This compound is specifically formed through the condensation of one molecule of betalamic acid with one molecule of the amino acid L-glutamic acid. nih.govphytohub.eu For this reason, this compound is also known by the synonym Glutamic acid-betaxanthin. nih.govphytohub.eu The structure of glutamic acid, which contains an amino group and two carboxyl groups, is directly incorporated into the final this compound molecule, defining its unique chemical identity and properties. nih.gov

| Precursor 1 | Precursor 2 | Resulting Compound | Chemical Bond Formed |

|---|---|---|---|

| Betalamic Acid | L-Glutamic Acid | This compound | Aldimine (Schiff Base) |

A significant body of research has investigated whether the final condensation step in betaxanthin biosynthesis is enzyme-mediated or occurs spontaneously. The overwhelming evidence indicates that this reaction is a spontaneous chemical process that does not require enzymatic catalysis. oup.comwikipedia.orgnih.gov

Lack of Specificity: Feeding experiments using betalain-producing plant cultures have shown that a wide variety of amino acids, including both S- and R-forms, can condense with betalamic acid to form the corresponding betaxanthins. nih.govsemanticscholar.org This lack of substrate specificity and stereoselectivity is inconsistent with an enzyme-catalyzed reaction.

Failure to Isolate an Enzyme: Despite efforts, researchers have been unable to isolate or identify an enzyme responsible for catalyzing this final condensation step. nih.govsemanticscholar.org

Chemical Mechanism: The reaction is a classic Schiff base formation between the aldehyde group of betalamic acid and the primary amino group of an amino acid (in this case, glutamic acid). researchgate.net This type of aldimine formation is known to occur spontaneously under physiological conditions. nih.gov

Therefore, the decisive step in the formation of this compound is the spontaneous, non-enzymatic condensation of the enzymatically produced precursor, betalamic acid, with available L-glutamic acid within the plant cell. nih.govsemanticscholar.org

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at multiple levels, from the expression of biosynthetic genes to the metabolic availability of its specific precursors.

The biosynthesis of betalains (B12646263), including this compound, is governed by a suite of genes encoding the necessary enzymes. While specific gene expression studies focusing exclusively on this compound are limited, research on the broader betalain pathway in plants like Beta vulgaris (beet) provides significant insights. The key enzymatic steps are catalyzed by proteins encoded by the CYP76AD and DODA gene families.

Tyrosine Hydroxylation: The initial step, the conversion of tyrosine to L-DOPA, is catalyzed by cytochrome P450 enzymes. Gene expression studies have identified several members of the CYP76AD family, such as CYP76AD1, CYP76AD5, and CYP76AD6, as being responsible for this critical hydroxylation. Overexpression of these genes has been shown to increase the production of L-DOPA, the precursor for all betalains.

Betalamic Acid Formation: The subsequent conversion of L-DOPA to betalamic acid is mediated by DOPA 4,5-dioxygenase (DODA). Transcriptome analyses in various betalain-producing plants have demonstrated a strong correlation between the expression levels of DODA1 and the accumulation of betalains.

Transcriptional Regulation: The expression of these biosynthetic genes is controlled by transcription factors, with the BvMYB1 transcription factor being a key regulator in beets. Activation of BvMYB1 has been shown to upregulate the entire betalain biosynthetic pathway, leading to the production of both betacyanins and betaxanthins.

While these studies provide a framework for the genetic regulation of the pathway leading to betalamic acid, the specific genetic factors that fine-tune the production of this compound versus other betaxanthins are not yet fully elucidated. It is hypothesized that the regulation of genes involved in amino acid metabolism may play a crucial role.

Table 1: Key Genes Involved in the Biosynthesis of Betalamic Acid, the Precursor to this compound

| Gene Family | Specific Genes | Encoded Enzyme | Function in Pathway |

| CYP76AD | CYP76AD1, CYP76AD5, CYP76AD6 | Cytochrome P450 | Hydroxylation of tyrosine to L-DOPA |

| DODA | DODA1 | DOPA 4,5-dioxygenase | Conversion of L-DOPA to betalamic acid |

| MYB | BvMYB1 | R2R3-MYB Transcription Factor | Transcriptional activation of biosynthetic genes |

The synthesis of this compound is highly dependent on the availability of its two primary precursors: betalamic acid and glutamic acid. The metabolic pathways that supply these molecules are therefore critical in regulating the final concentration of the pigment.

Research using hairy root cultures of yellow beet (Beta vulgaris var. lutea) has provided significant insights into the role of precursor availability. In these studies, the feeding of (S)-glutamate, the direct precursor for this compound, did not lead to a substantial increase in this compound levels. Instead, it resulted in a higher concentration of Vulgaxanthin I, which is formed from glutamine Current time information in Jammu Division, IN.. This finding suggests that glutamate is readily metabolized into glutamine within the plant cells Current time information in Jammu Division, IN.. This metabolic conversion effectively limits the pool of glutamic acid available for condensation with betalamic acid, thereby favoring the synthesis of Vulgaxanthin I.

This indicates that the activity of enzymes in the glutamine synthetase pathway plays a pivotal role in determining the ratio of this compound to Vulgaxanthin I. Even when the external supply of glutamate is high, its rapid conversion to glutamine shunts the betaxanthin pathway towards the production of Vulgaxanthin I Current time information in Jammu Division, IN.. Therefore, the regulation of this compound biosynthesis is intrinsically linked to the metabolic pathways that govern the intracellular concentrations of glutamic acid and glutamine.

Table 2: Effect of Precursor Feeding on Vulgaxanthin Production in Beta vulgaris Hairy Root Cultures

| Fed Precursor | Observed Primary Vulgaxanthin Product | Implication |

| (S)-Glutamate | Vulgaxanthin I (from Glutamine) | Glutamate is rapidly metabolized to glutamine, limiting its availability for this compound synthesis. Current time information in Jammu Division, IN. |

| Glutamine | Vulgaxanthin I | Direct feeding of glutamine leads to the expected product, Vulgaxanthin I. |

Comparative Biosynthetic Pathways with Other Betaxanthins (e.g., Vulgaxanthin I)

The biosynthetic pathways of this compound and other betaxanthins, such as Vulgaxanthin I, share the same initial steps leading to the formation of betalamic acid. The divergence in the pathways occurs at the final condensation step, which is dependent on the specific amino acid or amine available to react with betalamic acid.

Shared Pathway: The synthesis of betalamic acid from tyrosine via L-DOPA is a common pathway for all betalains. The genetic and enzymatic machinery responsible for producing betalamic acid is therefore shared among all betaxanthin and betacyanin compounds within a plant.

Divergent Final Step: this compound is formed from the condensation of betalamic acid with glutamic acid. In contrast, Vulgaxanthin I is formed from the condensation of betalamic acid with glutamine. This seemingly minor difference in the precursor amino acid has significant implications for the final product profile, as influenced by the metabolic regulation of amino acid pools as discussed previously.

Spontaneous Condensation: A crucial aspect of betaxanthin biosynthesis, including that of Vulgaxanthin I and II, is that the final condensation of betalamic acid with an amino acid is widely considered to be a spontaneous, non-enzymatic reaction semanticscholar.orgnih.govnih.gov. This means that the formation of different betaxanthins is primarily driven by the relative availability and reactivity of the various amino acids and amines present in the cellular environment where betalamic acid is synthesized. The lack of enzymatic control at this final step underscores the importance of precursor availability in determining the specific betaxanthin profile of a plant tissue.

Table 3: Comparison of this compound and Vulgaxanthin I Biosynthesis

| Feature | This compound | Vulgaxanthin I |

| Common Precursor | Betalamic Acid | Betalamic Acid |

| Specific Precursor | Glutamic Acid | Glutamine |

| Final Condensation | Spontaneous | Spontaneous |

| Key Regulatory Factor | Intracellular concentration of Glutamic Acid | Intracellular concentration of Glutamine |

Advanced Methodologies for Isolation, Purification, and Characterization of Vulgaxanthin Ii

Extraction Techniques and Optimization Strategies for Vulgaxanthin II

The initial step in obtaining this compound from its natural sources involves efficient extraction of the pigment from the plant matrix. The effectiveness of this process is heavily influenced by the chosen extraction technique and the optimization of various parameters, including the solvent system, temperature, and time.

Solvent Systems and Their Influence on Extraction Efficiency

Conventional extraction methods for betalains (B12646263), including this compound, typically involve solid-liquid extraction using various solvents or solvent mixtures thegoodscentscompany.comuni.lu. The hydrophilic nature of betalains makes water a suitable solvent, but often aqueous mixtures with organic solvents like methanol (B129727) or ethanol (B145695) are employed to enhance extraction efficiency thegoodscentscompany.comuni.lufoodb.canih.govnih.govnih.gov.

Studies have shown that the specific solvent system significantly impacts the yield of individual betalains. For instance, aqueous ethanol has been found to be efficient at extracting betaxanthins nih.gov. Research on beetroot peels indicated that a solvent ratio of 0.8 w/v aqueous ethanol yielded high levels of betaxanthin (vulgaxanthin I) under optimized conditions nih.gov. While water extraction can yield considerable pigment levels, the addition of organic solvents is frequently necessary for more complete extraction foodb.canih.gov.

Optimization of solvent extraction involves considering factors such as the solvent-to-sample ratio, extraction time, and temperature. A study focusing on betaxanthin extraction from beetroot peels identified optimal conditions using a central composite design, achieving a notable yield with a specific aqueous ethanol concentration, temperature, and time nih.gov.

| Solvent System | Source Material | Conditions (Example) | Analyte (Example) | Yield/Efficiency (Example) | Citation |

| 50% Aqueous Acetone | Beta vulgaris leaves | Maceration, 90 min, ambient temp. | Betaxanthins | Not specified | thegoodscentscompany.com |

| 50% Aqueous Acetone + 1% Formic Acid | Gymnocalycium mihanovichii cacti | Maceration, 90 min, ambient temp. | Betaxanthins | Not specified | thegoodscentscompany.com |

| Aqueous Ethanol (0.8 w/v) | Beetroot peels | 20°C, 1 hour | Betaxanthin (Vulgaxanthin I) | 839.115 mg/L | nih.gov |

| Aqueous Ethanol (30%) | Beetroot powder | Orbital shaking + UAE | Betalains | >90% extraction efficiency | uni.lu |

| Methanol | Red beetroot | Conventional extraction | Betanin (Highest) | Not specified | nih.gov |

| Aqueous Ethanol | Golden beetroot | Various ratios | Vulgaxanthin I | Up to 82.6 mg/g FW | nih.gov |

Novel Extraction Approaches (e.g., Ultrasound-Assisted Extraction)

Beyond conventional methods, novel extraction techniques are being explored to improve the efficiency and sustainability of betalain extraction. Ultrasound-Assisted Extraction (UAE) is one such technique that has gained attention for its potential to increase extraction yields, reduce extraction time, and lower solvent and energy consumption uni.lunih.govmitoproteome.orgnih.govthegoodscentscompany.combetaelegans.com.

UAE promotes mass transfer by inducing hydrodynamical phenomena like acoustic microstreaming and cavitation, which enhance the penetration of the solvent into the plant matrix thegoodscentscompany.com. Studies have demonstrated the effectiveness of UAE for betalain extraction from beetroot, with one report indicating higher extractability for betaxanthins compared to betacyanins when using 30% aqueous ethanol uni.lu. Optimized UAE conditions, such as specific ultrasound power and processing time, are crucial, as excessive levels can potentially lead to the degradation of bioactive compounds nih.govthegoodscentscompany.combetaelegans.com.

Another advanced technique that can enhance betalain extraction efficiency is Pulsed Electric Field (PEF) treatment. PEF increases cell membrane permeability, facilitating the release of intracellular compounds like betalains nih.gov.

Chromatographic Separation and Purification Methodologies

Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds and purifying it to a desired level. A variety of chromatographic methods have been applied for the purification of betalains.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used tool for both the analysis and purification of betalains, including this compound thegoodscentscompany.comconicet.gov.arphotochemcad.comnih.govmitoproteome.org. Reverse-phase HPLC is a common mode employed for the separation of these polar compounds.

Typical mobile phases in HPLC for betalain separation consist of mixtures of water with organic solvents such as methanol or acetonitrile (B52724), often acidified with modifiers like formic acid or acetic acid to improve peak shape and resolution thegoodscentscompany.com. The specific composition of the mobile phase and the gradient program are optimized to achieve effective separation of individual betalains.

HPLC analysis provides valuable data, including retention times, which are characteristic for each compound under specific chromatographic conditions. This compound has been reported to have a retention time of approximately 8.4 minutes in studies utilizing a Kinetex C18 column with a mobile phase of methanol and 2% formic acid in water thegoodscentscompany.comwikipedia.org. HPLC is also routinely used to assess and confirm the purity of this compound after purification steps. Semi-preparative HPLC can be scaled up to purify larger quantities of betalains nih.gov.

| Compound | Column Type | Mobile Phase (Example) | Flow Rate (Example) | Retention Time (min) (Example) | Citation |

| This compound | Kinetex C18 | Methanol/2% Formic Acid in Water | 0.5 mL/min | 8.4 | thegoodscentscompany.comwikipedia.org |

| Betanin | C18 (Reverse-phase) | Acetonitrile/Formic Acid in Water | Not specified | Not specified | conicet.gov.ar |

| Indicaxanthin (B1234583) | C18 (Reverse-phase) | Acetonitrile/Formic Acid in Water | Not specified | Not specified | conicet.gov.ar |

Flash Chromatography and Other Advanced Separation Techniques

Flash chromatography is recognized as a rapid and convenient chromatographic technique suitable for the isolation of relatively unstable compounds such as betalains. It has been successfully applied for the purification of major betalains, including vulgaxanthin I, and can be adapted for the isolation of this compound. Flash chromatography protocols often involve gradient elution with solvent systems like acetonitrile and formic acid in water.

Beyond flash chromatography, other advanced separation techniques have been explored for betalains, such as ion-pair high-speed counter-current chromatography (IP-HSCCC), the use of adsorbents, and aqueous two-phase extraction. Solid-phase extraction (SPE) coupled with micro-HPLC-MS has also been employed for the recovery and quantification of betalains.

Spectroscopic Characterization of this compound

Spectroscopic methods are indispensable for the characterization and identification of this compound, providing detailed information about its structure and properties.

UV-Vis spectroscopy is routinely used to determine the maximum absorption wavelength (λmax) of this compound. Betaxanthins, including this compound, typically exhibit a characteristic absorption maximum in the yellow-orange region of the visible spectrum, around 469-470 nm thegoodscentscompany.comwikipedia.org. This absorption is attributed to the conjugated double bond system within the betalain chromophore.

Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS and LC-MS/MS), is a powerful technique for determining the molecular weight and providing structural information through fragmentation patterns thegoodscentscompany.comwikipedia.orgconicet.gov.arphotochemcad.com. The protonated molecule ([M+H]+) m/z value for this compound has been consistently reported as 341 thegoodscentscompany.comwikipedia.org, aligning with its molecular weight of approximately 340.28 g/mol photochemcad.com.

Fluorescence spectroscopy can also be applied to study this compound. Betaxanthins are known to fluoresce, with excitation maxima typically in the range of 463–535 nm and emission maxima between 508–608 nm. This compound has been noted for its higher fluorescence compared to vulgaxanthin I, a difference attributed to the electron-withdrawing effect of the glutamic acid residue's carboxyl group.

Nuclear Magnetic Resonance (NMR) spectroscopy, such as 1H NMR, provides detailed structural elucidation of purified compounds and can be used to confirm the identity of isolated this compound nih.gov.

| Spectroscopic Technique | Parameter | This compound Data (Example) | Citation |

| UV-Vis Spectroscopy | λmax (nm) | 469-470 | thegoodscentscompany.comwikipedia.org |

| Mass Spectrometry (MS) | m/z [M+H]+ | 341 | thegoodscentscompany.comwikipedia.org |

| Mass Spectrometry (MS) | Molecular Weight | ~340.28 g/mol | photochemcad.com |

| Fluorescence Spectroscopy | Excitation λmax (nm) | 463-535 (Betaxanthins range) | |

| Fluorescence Spectroscopy | Emission λmax (nm) | 508-608 (Betaxanthins range) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics

UV-Vis spectroscopy is a fundamental tool for the initial characterization of betalains due to their distinct absorption maxima in the visible spectrum, which are responsible for their color embrapa.brscribd.com. Betaxanthins, including this compound, typically exhibit an absorption maximum in the yellow-orange region. While some sources report a general absorption maximum for betaxanthins around 470-480 nm embrapa.brscribd.compan.olsztyn.plmdpi.com, specific studies on vulgaxanthin I indicate a maximum absorbance at 476-478 nm scribd.comscribd.com. This compound, being a betaxanthin, is expected to have a similar absorption profile. The molar absorption coefficient at 480 nm for vulgaxanthins has been reported as 48000 (M cm)-1 betaelegans.com. Changes in pH can affect the absorption spectra of betalains, with optimal stability and spectral characteristics typically observed in the pH range of 4-7 embrapa.brnih.gov.

Fluorescence Spectroscopy for Photophysical Properties

Betaxanthins are known to exhibit fluorescence, a property that distinguishes them from betacyanins, which are generally weakly fluorescent nih.govum.esresearchgate.net. This fluorescence is attributed to the extended electronic resonance system within the betalamic acid structure, a common chromophoric unit in betalains nih.govum.esresearchgate.net. This compound, containing a glutamic acid residue condensed with betalamic acid, shows higher fluorescence compared to vulgaxanthin I, which contains a glutamine residue. This difference is attributed to the electron-withdrawing effect of the carboxyl group in glutamic acid mdpi.comnih.gov.

Fluorescence spectra of betaxanthins are characterized by excitation maxima typically ranging from 463 to 535 nm and emission maxima from 508 to 608 nm nih.gov. For vulgaxanthin I, excitation and emission maxima have been reported around 476 nm and 551 nm, respectively, in aqueous solutions um.esresearchgate.net. While specific data for this compound's fluorescence maxima are less commonly detailed in broad overviews, its higher fluorescence yield suggests it would also exhibit excitation in the blue light range and emission in the green light range, similar to other betaxanthins um.es. The fluorescence quantum yields of betaxanthins are generally low, with values typically less than 0.01 in water, indicating that internal conversion is the major excited-state deactivation pathway researchgate.netrsc.org. The fluorescence intensity can be influenced by solvent viscosity researchgate.net.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Elucidation

Mass spectrometry, particularly coupled with liquid chromatography (LC-MS and LC-MS/MS), is a powerful technique for the identification and structural elucidation of betalains, including this compound, within complex mixtures nih.govsci-hub.se. MS provides information on the molecular weight of the compound, while tandem MS (MS/MS) offers detailed structural insights through the fragmentation of selected ions lcms.cznationalmaglab.org.

For this compound, which has a molecular formula of C₁₄H₁₆N₂O₈ and a molecular weight of 340.28 g/mol betaelegans.comnih.gov, MS analysis typically reveals a protonated molecular ion [M+H]⁺ at m/z 341. Tandem MS involves selecting this parent ion and inducing fragmentation, yielding characteristic product ions. Analysis of these fragmentation patterns helps confirm the presence of the glutamic acid moiety and the betalamic acid core structure sci-hub.se. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition and further supporting structural confirmation whiterose.ac.uksci-hub.se. LC-MS/MS has been successfully applied to identify this compound in various plant extracts by comparing retention times and fragmentation patterns with standards or bibliographic data nih.govresearchgate.netpan.olsztyn.pl.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a definitive technique for the detailed structural analysis of organic compounds, providing information about the arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR spectroscopy are valuable for the characterization of betalains, although obtaining high-quality NMR data for these compounds can be challenging due to their instability, particularly under acidic conditions traditionally used for NMR embrapa.brscribd.comsci-hub.seresearchgate.net.

Early NMR studies on betaxanthins primarily relied on ¹H NMR data embrapa.brscribd.com. More recently, advancements in techniques and the use of slightly acidic conditions have enabled the acquisition of ¹³C NMR data for some betaxanthins embrapa.brscribd.comresearchgate.net. NMR experiments, including correlation spectroscopy (COSY), total correlated spectroscopy (TOCSY), and nuclear overhauser enhancement spectroscopy (NOESY), provide information on chemical shifts, coupling constants, and spin systems, aiding in the assignment of signals to specific protons and carbons in the this compound structure sci-hub.se. Two-dimensional NMR heteronuclear experiments, such as gHSQC and gHMBC, are also employed to establish carbon-proton connectivity and long-range correlations, further confirming the structural features of this compound sci-hub.seresearchgate.net.

Semisynthesis and Chemical Synthesis Approaches for this compound and its Analogs

While this compound can be isolated from natural sources, semisynthesis and chemical synthesis approaches are also employed to obtain this compound and its analogs. These methods are particularly useful for producing pure compounds for research purposes or for creating novel betaxanthin structures with potentially altered properties.

Semisynthesis of betaxanthins typically involves the condensation of betalamic acid with the appropriate amine or amino acid um.esnih.gov. For this compound, this would involve the reaction of betalamic acid with glutamic acid. Betalamic acid can be obtained through the hydrolysis of betacyanins like betanin um.es. The spontaneous condensation of betalamic acid with amino acids or amines is a key step in both the biosynthesis and semisynthesis of betaxanthins mdpi.comnih.gov. This reaction exploits the reactivity of the aldehyde group of betalamic acid with the amino group of the amino acid or amine um.es. Semisynthetic approaches have been successfully used to generate various betaxanthins, including those derived from proteinogenic and non-proteinogenic amino acids researchgate.netnih.gov. Purification steps, such as solid phase extraction, are often necessary after semisynthesis to obtain the desired betaxanthin in high purity um.es.

Chemical synthesis allows for the creation of this compound and a wide range of analogs, which can be useful for studying structure-activity relationships or developing new colorants or fluorescent probes rsc.org. These synthetic routes often involve multi-step procedures to construct the complex betalain structure. While the synthesis of betalains can be challenging due to their labile nature, chemical synthesis provides a controlled environment for producing specific compounds that may be difficult to isolate in sufficient quantities from natural sources or to create structures not found in nature.

Spectroscopic and Photophysical Properties of Vulgaxanthin Ii

Absorption Maxima and Spectral Characteristics of Vulgaxanthin II

This compound, as a betaxanthin, exhibits a characteristic absorption spectrum in the visible region. The absorption is responsible for its distinct yellow color. The primary electronic transition (S₀ → S₁) gives rise to a strong absorption band.

Detailed research on various betaxanthins, including the vulgaxanthin group, shows that their maximum absorption (λₘₐₓ) typically occurs in the blue region of the electromagnetic spectrum. researchgate.netresearchgate.net For this compound and related compounds, this peak is generally observed between 469 and 486 nm. acs.org The absorption spectrum of these naturally occurring derivatives often presents with a main peak and a noticeable shoulder at a shorter wavelength, around 450 nm. acs.org The entire absorption profile for betaxanthins generally spans from approximately 340 to 520 nm. researchgate.net

| Compound Class | Typical Absorption Maximum (λₘₐₓ) Range | Spectral Features |

|---|---|---|

| Vulgaxanthins (including this compound) | 469-486 nm | Main absorption peak with a shoulder at ~450 nm |

Fluorescence Excitation and Emission Spectra of this compound

Betaxanthins are known to be fluorescent molecules. nih.gov Upon absorbing light and reaching an excited state, this compound can relax by emitting a photon, a process known as fluorescence. The excitation spectrum, which measures the fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength, generally mirrors the absorption spectrum.

The fluorescence emission spectrum is characterized by a broad, structureless band that is red-shifted (shifted to a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. For betaxanthins, the excitation maxima are found between 463 nm and 474 nm, with corresponding emission maxima appearing between 509 nm and 512 nm. nih.gov More broadly, studies of various amino acid-betaxanthins show a typical fluorescence emission maximum (λₑₘ) around 540 nm when excited near their absorption peak. acs.org

Quantum Yields and S1 State Lifetimes of this compound

While fluorescent, the majority of the energy absorbed by betaxanthins is dissipated through non-radiative pathways. This results in generally low fluorescence quantum yields (Φꜰ), which represent the efficiency of the fluorescence process. For this compound, the fluorescence quantum yield in water has been reported as 7.3 x 10⁻³. researchgate.net This value is within the typical range for betaxanthins, which is often around 10⁻³. researchgate.net

The low quantum yield is a direct consequence of the very short lifetime of the first excited singlet state (S₁). Ultrafast internal conversion, a non-radiative process, is the primary deactivation pathway for the excited state. researchgate.net This efficient conversion of light energy into heat is a key characteristic of these molecules. researchgate.net Studies on the closely related Vulgaxanthin I and Miraxanthin V show that the S₁ state population decays with two distinct time constants, typically in the range of a few picoseconds to tens of picoseconds (e.g., 2.9 ps and 37 ps in water for Vulgaxanthin I). researchgate.netresearchgate.net This biexponential decay points to the presence of multiple stereoisomeric forms of the molecule in solution, each with a unique excited-state lifetime. researchgate.netrsc.org

| Compound | Fluorescence Quantum Yield (Φꜰ) in Water | S1 State Lifetimes (in Water) |

|---|---|---|

| This compound | 7.3 x 10⁻³ | Not specifically reported, but expected to be in the picosecond range |

| Vulgaxanthin I (for comparison) | ~7.3 x 10⁻³ | 2.9 ps and 37 ps |

| Miraxanthin V (for comparison) | 3.0 x 10⁻³ | 4.2 ps and 24.2 ps |

Influence of Environmental Factors on this compound Photophysical Properties

The photophysical properties of this compound are sensitive to its local environment, particularly the surrounding solvent and its own structural conformation.

Research on related betaxanthins like Miraxanthin V and Vulgaxanthin I has established that these molecules exist in solution as an equilibrium of at least two major stereoisomeric forms (e.g., EE and ZE isomers). researchgate.netrsc.org These isomers possess distinct photophysical properties, most notably different S₁ state lifetimes. rsc.org The biexponential decay observed in time-resolved spectroscopy, with a faster and a slower component, is a direct reflection of the deactivation of these two separate isomeric populations. researchgate.netrsc.org The relative abundance of these stereoisomers can be influenced by factors such as solvent polarity. rsc.org This stereoisomerism is a fundamental aspect of betaxanthin photophysics, contributing to the complex decay kinetics observed after light absorption.

Chemical Reactivity and Stability of Vulgaxanthin Ii

Factors Influencing Vulgaxanthin II Degradation and Stability

This compound, a yellow betaxanthin pigment found in plants such as red and golden beets (Beta vulgaris), is characterized by its vibrant color and antioxidant properties. ovid.com However, its application as a natural colorant is often limited by its inherent instability. The chemical integrity of this compound is susceptible to a variety of environmental factors, including pH, temperature, light, oxygen, metal ions, and water activity. pan.olsztyn.pl Understanding the influence of these factors on its degradation and stability is crucial for optimizing its extraction, processing, and use in various applications.

pH Sensitivity and Stability Profiles

The stability of this compound is profoundly dependent on the pH of its environment. Research indicates that betaxanthins, the class of pigments to which this compound belongs, exhibit maximum stability in the pH range of 4.0 to 7.0, with an identified optimum at pH 5.5. researchgate.net More specifically for vulgaxanthins, the ideal stability is found in the slightly acidic range of pH 5.0 to 6.0. nih.gov In this pH window, the pigment retains its chromatic properties most effectively.

Deviation from this optimal range leads to accelerated degradation. At low pH values, the stability is poorest. nih.gov Conversely, under highly alkaline conditions (pH 10-11), major betalains (B12646263), including vulgaxanthins, undergo significant degradation, particularly over time. nih.gov Alkaline conditions can cause the hydrolysis of the aldimine bond in the betalain structure. ovid.com Interestingly, at a pH of 7.0, the stability of vulgaxanthin has been noted to be better than that of betanin, a red betacyanin pigment. nih.gov

pH Stability Profile of Vulgaxanthins

| pH Condition | Relative Stability | Observed Effects |

|---|---|---|

| Low pH (e.g., <5.0) | Poor | Accelerated degradation. nih.gov |

| Optimal pH (5.0 - 6.0) | Best | Maximum pigment retention and stability. nih.gov |

| Neutral pH (7.0) | Good | Reported to be more stable than betanin. nih.gov |

| High pH (e.g., >8.0) | Poor to Very Poor | Significant degradation, especially over time, due to hydrolysis. nih.gov |

Thermal Degradation Kinetics

Temperature is a critical factor governing the stability of this compound. Like other betalains, it is susceptible to thermal degradation, with higher temperatures accelerating the loss of color and chemical integrity. pan.olsztyn.plresearchgate.net Studies on Vulgaxanthin I, a closely related compound, show that it is quite heat-labile even in oxygen-free systems. researchgate.net The degradation of betaxanthins generally follows first-order reaction kinetics. researchgate.net

The rate of thermal degradation is significant at temperatures commonly used in food processing. For instance, research on Vulgaxanthin I at its optimal pH of 5.0 demonstrated a clear relationship between temperature and stability, quantified by half-life values. The activation energy for the thermal degradation of betaxanthins has been calculated at 56.06 kJ/mol.

Thermal Degradation of Vulgaxanthin I at pH 5.0

| Temperature (°C) | Half-life (minutes) |

|---|---|

| 45 | 282 |

| 55 | 100 |

| 65 | 27 |

Data derived from studies on Vulgaxanthin I, a close structural analog of this compound.

Elevated temperatures can lead to various degradation reactions, including isomerization and the formation of degradation products such as neobetanin. nih.gov Vulgaxanthin I has been reported to be three times more sensitive to high temperatures than betanin.

Photodegradation Mechanisms and Light Sensitivity

Exposure to light, particularly in the UV and visible spectra, is another major cause of this compound degradation. pan.olsztyn.pl The light-induced degradation is directly linked to the presence of oxygen; in anaerobic conditions, the detrimental effects of light are negligible. researchgate.net The stability of betalains shows an inverse relationship with light intensity. ovid.com

The mechanism of photodegradation begins with the absorption of photons by the pigment's chromophore. This excites the π electrons to a more energetic state, which increases the molecule's reactivity and lowers the activation energy for degradation reactions. ovid.com The primary deactivation pathway for the excited state of vulgaxanthins is through a rapid process of internal conversion, which efficiently dissipates the absorbed light energy as heat and serves a photoprotective role. researchgate.net

Photo-oxidative degradation can proceed through two main pathways:

Type I Mechanism : Involves electron or hydrogen atom transfer from the excited pigment to a substrate (like oxygen), forming radicals that initiate further degradation. heraldopenaccess.usnih.gov

Type II Mechanism : Involves energy transfer from the excited pigment to ground-state triplet oxygen, generating highly reactive singlet oxygen which then attacks the pigment molecule. heraldopenaccess.usnih.gov

The end products of photodegradation often include decarboxylated and dehydrogenated derivatives of the original pigment. icm.edu.pl Protecting this compound from light is a key strategy for maintaining its stability. nih.gov

Effects of Oxygen and Oxidative Processes

Oxygen is a critical factor in the degradation of this compound, often acting in concert with other factors like heat and light. pan.olsztyn.plresearchgate.net Vulgaxanthins are known to be particularly susceptible to oxidation, even more so than some betacyanins at acidic pH values. researchgate.net The degradation of betalains in the presence of oxygen is typically an irreversible process. researchgate.net

The mechanism of oxidation can lead to the formation of various derivatives. For example, elevated temperatures in the presence of oxygen can cause the formation of neobetanin. nih.gov The oxidative degradation of betalains can proceed through the formation of intermediate quinoid derivatives, ultimately leading to decarboxylated and dehydrogenated products. nih.gov

Storing betalain-containing products under a nitrogen atmosphere or with low oxygen levels can significantly decrease the rate of degradation by minimizing reactions with molecular oxygen. researchgate.net While antioxidants that act as free-radical scavengers are not always effective, as the oxidation may not involve a free-radical chain mechanism, their use has been shown to improve stability in some cases. ovid.comresearchgate.net

Role of Metal Ions and Complexation

The presence of certain metal cations can accelerate the degradation of this compound. nih.govresearchgate.net Transition metals such as iron, copper, aluminum, and tin are known to catalyze oxidative reactions, leading to a faster loss of the pigment. nih.gov This is a significant consideration in food processing and packaging, where metal ions may be present as trace contaminants.

Betalains, including this compound, possess functional groups like carboxyl and carbonyl groups that can chelate metal ions. oup.com Studies on betalain extracts have shown that they can form complexes with metal ions such as Cu²⁺ and Hg²⁺, typically in a 1:1 stoichiometric ratio. oup.com This complexation can alter the pigment's stability. While the coordination of a metal ion can sometimes improve the stability of a molecule, in the case of betalains, it often promotes degradation. nih.gov

Interestingly, the use of some chelating agents does not uniformly improve stability. For example, EDTA was found to improve the stability of the red pigment betanin but did not have a stabilizing effect on Vulgaxanthin I. nih.gov This suggests that the interaction between metal ions and different types of betalains is complex and specific.

Water Activity and Matrix Effects on Stability

Water activity (aw) is a critical parameter influencing the stability of this compound. wikipedia.org There is a clear inverse relationship between stability and water activity; as aw increases, the rate of degradation accelerates. researchgate.net This is largely due to the role of water in hydrolytic reactions and as a medium for reactant mobility.

Vulgaxanthins are significantly more stable in low-moisture environments, such as in powders, compared to aqueous solutions. pan.olsztyn.pl For example, beetroot powders with a low water activity of 0.28 demonstrate good stability against deterioration during storage. pan.olsztyn.pl Degradation is often limited at aw values below 0.41 but accelerates significantly at values above 0.52. researchgate.net

The matrix in which the pigment is found also plays a protective role. Vulgaxanthin is more stable in its raw extract or natural matrix (e.g., beet juice) than in a purified solution. nih.gov This enhanced stability is attributed not only to the lower water activity but also to the presence of other constituents like sugars and proteins that can limit pigment mobility and interaction with degrading factors. pan.olsztyn.pl

Degradation Products and Their Formation Pathways

The stability of this compound, like other betalains, is significantly influenced by factors such as temperature, pH, water activity, and the presence of light and oxygen pan.olsztyn.pl. The degradation of this pigment is a critical consideration in its application, particularly in the food industry. While betaxanthins are noted to be thermally sensitive, their stability is highly dependent on pH, with optimal stability observed between pH 5 and 6 nih.gov.

The primary degradation pathway for betaxanthins like this compound is hydrolysis. This reaction involves the cleavage of the iminium bond, resulting in the formation of betalamic acid and the corresponding amino acid or amine. In the case of this compound, hydrolysis yields betalamic acid and glutamic acid. This process is reversible, and the regeneration of betaxanthins can occur if the constituent molecules are present under favorable conditions nih.govresearchgate.net.

Other potential degradation pathways, extrapolated from studies on related betalain compounds, include isomerization, decarboxylation, and oxidation pan.olsztyn.plnih.gov. High temperatures can promote isomerization, converting the pigment into stereoisomers with potentially different color properties, and can also lead to decarboxylation pan.olsztyn.pl. Oxidation can also occur, particularly in the presence of oxygen or metal ions, leading to the formation of various dehydrogenated derivatives nih.govnih.gov. For instance, studies on betanin (a betacyanin) have shown that oxidation can produce quinone methide intermediates, which then rearrange to form more stable dehydrogenated products nih.gov. While not directly documented for this compound, similar oxidative transformations are plausible.

The table below summarizes the primary and potential degradation products of this compound based on known betalain degradation pathways.

| Degradation Pathway | Precursor(s) | Resulting Product(s) | Notes |

| Hydrolysis | This compound, Water | Betalamic Acid, Glutamic Acid | The primary, reversible degradation pathway for betaxanthins researchgate.net. |

| Oxidation | This compound, Oxygen/Metal Ions | Dehydrogenated derivatives (e.g., quinone-like structures) | Leads to loss of color; specific structures for this compound are not extensively detailed in the literature nih.gov. |

| Isomerization | This compound | Iso-vulgaxanthin II | Can be induced by heat, altering the stereochemistry of the molecule pan.olsztyn.pl. |

| Decarboxylation | This compound | Decarboxylated this compound | Can be induced by heat, involves the loss of a carboxyl group pan.olsztyn.pl. |

Computational Chemistry Approaches to this compound Reactivity

While specific computational studies focusing exclusively on this compound are not widely available in the literature, computational chemistry offers powerful tools to investigate its reactivity and stability. Methodologies such as Density Functional Theory (DFT) and other quantum-mechanical calculations are routinely applied to complex organic molecules, including natural pigments, to predict their properties nih.govnih.gov.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules mdpi.com. By calculating the electron density, DFT can accurately predict the optimized three-dimensional geometry of a molecule, including bond lengths, bond angles, and dihedral angles mdpi.comnih.gov.

For this compound, a DFT study would begin with the construction of its initial molecular structure. Geometric optimization calculations would then be performed using a selected functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the lowest energy conformation of the molecule nih.govresearchgate.net. The results of such an analysis would provide precise data on the planarity of the molecule and the spatial arrangement of its functional groups, such as the carboxylic acid groups and the tetrahydropyridine ring. This information is crucial for understanding how the molecule interacts with its environment and other molecules, which in turn influences its stability and color properties. Furthermore, DFT can be used to calculate electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which provides insights into the molecule's chemical reactivity and kinetic stability nih.gov.

Quantum-mechanical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms nih.govdiva-portal.org. These methods can be used to identify transition states, intermediates, and the activation energies associated with different degradation pathways of this compound.

To investigate a specific reaction, such as the hydrolysis of this compound, a computational model would be created including the this compound molecule and water molecules. By calculating the energy of the system as the reactants approach and transform into products, a reaction coordinate can be mapped. This allows for the identification of the transition state—the highest energy point along the lowest energy path from reactants to products. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction diva-portal.org.

By applying these computational techniques, researchers can compare the activation energies for different proposed degradation pathways (e.g., hydrolysis vs. oxidation) under various conditions (e.g., different pH values simulated by including hydronium or hydroxide ions). This would provide a theoretical basis for understanding why this compound is more stable under certain conditions and which degradation pathway is likely to predominate, complementing experimental findings nih.govdiva-portal.org.

Biological Activities and Molecular Mechanisms of Vulgaxanthin Ii

Molecular Interactions and Cellular Signalling Pathways

The bioactivity of Vulgaxanthin II is rooted in its ability to interact with and modulate key cellular pathways. These interactions range from influencing protective enzyme systems to directly engaging with reactive molecules that are central to cellular homeostasis and stress responses.

Investigations into Enzyme Induction (e.g., Phase II Enzymes like Quinone Reductase)

This compound has been identified as a component in beetroot extracts capable of inducing Phase II detoxification enzymes, which play a crucial role in cellular protection against electrophiles and oxidants.

Detailed Research Findings: Research on extracts from red beetroot (Beta vulgaris L.) has demonstrated that these extracts possess Phase II enzyme-inducing activities. Through fractionation and bioassays, specific components responsible for this activity were identified. Liquid chromatography-mass spectrometry (LC-MS) analysis of the most potent fractions confirmed the presence of this compound, alongside Vulgaxanthin I and betanin. These fractions were shown to be effective inducers of NAD(P)H:quinone reductase (QR), a key Phase II enzyme that protects cells by catalyzing the two-electron reduction of quinones, thereby preventing the formation of reactive oxygen species.

In vitro studies using murine hepatoma cells have substantiated the role of betalains (B12646263) in eliciting the activity of quinone reductase. While these studies often utilize complex extracts, the identification of this compound within the most active fractions strongly suggests its contribution to the observed chemopreventive activity through the upregulation of this protective enzyme pathway.

Interaction with Reactive Oxygen Species (ROS) and Antioxidant Mechanisms

The interaction of this compound with reactive oxygen species (ROS) is multifaceted, involving both antioxidant and potentially pro-oxidant activities depending on the cellular environment. Its chemical structure, a conjugate of betalamic acid and glutamic acid, dictates its reactivity.

Antioxidant Mechanisms: Theoretical studies have provided insight into the radical-scavenging capabilities of this compound. Analysis of its electronic structure, specifically the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to predict its reactivity. These calculations suggest that the capacity for electron delocalization in this compound is comparable to that of Vulgaxanthin I. This structural feature is fundamental to the ability of betalains to scavenge free radicals through mechanisms like proton-coupled electron transfer.

Potential Pro-oxidant Effects: Conversely, experimental studies comparing different classes of betalains have revealed nuances in their effects on ROS levels. In a study using murine macrophages, betaxanthins (represented by Vulgaxanthin I and indicaxanthin) were found to exert pro-oxidant properties under certain conditions, leading to an elevation of ROS production beyond that induced by hydrogen peroxide stimulation. This contrasts with betacyanins, which effectively counteracted ROS generation in the same model. This suggests that while this compound possesses a chemical structure conducive to antioxidant activity, its net effect in a biological system may be context-dependent, a phenomenon observed with other natural antioxidants like Vitamin C.

| Pathway/Mechanism | Observed Effect of this compound / Betaxanthins | Key Findings |

|---|---|---|

| Phase II Enzyme Induction | Inducer of Quinone Reductase | Identified in beetroot fractions that potently induce QR in vitro. |

| Antioxidant Activity | Radical Scavenging Potential | Theoretical models show electron delocalization capacity similar to Vulgaxanthin I, suggesting antiradical properties. |

| ROS Interaction | Potential Pro-oxidant Effects | Studies on the betaxanthin class show they can elevate ROS levels in stimulated macrophages, unlike betacyanins. |

Genetic and Transcriptomic Responses to this compound Exposure in Model Systems

While the direct effects of purified this compound on the global transcriptome of model organisms are not extensively documented, research on betalains provides insights into their capacity to modulate gene expression. Betalains as a group are known to affect the expression of genes involved in critical cellular processes such as cell growth and apoptosis.

Studies comparing betaxanthins and betacyanins in murine macrophage cell lines have demonstrated clear effects on the transcription of genes related to inflammation and oxidative stress. For instance, betaxanthins were shown to suppress the mRNA expression of pro-inflammatory markers, including interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). Furthermore, all tested betalains, including the betaxanthin class, suppressed the mRNA levels of NADPH oxidase 2 (NOX-2), an enzyme responsible for generating superoxide radicals. These findings indicate that this compound, as a representative betaxanthin, likely exerts its biological effects in part by modulating the transcription of specific genes involved in cellular stress and immune responses. However, comprehensive transcriptomic profiling specifically for this compound exposure remains an area for future investigation.

Comparative Analysis of Biological Activities with Other Betalains

The biological activity of this compound is best understood when compared with other closely related betalain molecules. These comparisons highlight how subtle variations in chemical structure can lead to significant differences in function.

Differential Effects of this compound vs. Vulgaxanthin I

This compound and Vulgaxanthin I are structurally very similar, with the key difference being the amino acid conjugated to betalamic acid. Vulgaxanthin I contains a glutamine residue, whereas this compound contains a glutamic acid residue. This seemingly minor substitution of an amide with a carboxylic acid group has demonstrable effects on the molecule's physicochemical properties.

Distinct Mechanisms Compared to Betacyanins

The most pronounced functional differences are observed when comparing betaxanthins, like this compound, with betacyanins, such as betanin. These two classes of betalains are distinguished by their core structures: betaxanthins are conjugates of betalamic acid with various amino acids or amines, while betacyanins contain an additional aromatic cyclo-DOPA structure. This structural divergence is responsible for their different colors (yellow vs. red-violet) and underlies their distinct biological mechanisms.

Key Mechanistic Distinctions:

Radical Scavenging: While both classes possess antioxidant capabilities, betacyanins are generally more potent direct radical scavengers. In studies directly comparing the two, betacyanins were able to counteract hydrogen peroxide-induced ROS, whereas betaxanthins were not and even showed potential pro-oxidant activity.

Anti-Inflammatory Gene Expression: Both betaxanthins and betacyanins suppress the expression of pro-inflammatory genes like iNOS and COX-2, but betacyanins tend to exhibit a stronger effect.

Antioxidant Enzyme Induction: The induction of protective enzymes, such as heme oxygenase-1 (HO-1), was found to be more pronounced in response to betacyanins than to betaxanthins in macrophage models.

Chemical Stability: Betacyanins are generally more chemically stable than betaxanthins. For example, the thermal stability of betanin is significantly greater than that of Vulgaxanthin I.

| Biological Activity | Betaxanthins (e.g., this compound) | Betacyanins (e.g., Betanin) |

|---|---|---|

| Direct ROS Counteraction | Low / Potential Pro-oxidant Effect | High / Effective ROS Scavenging |

| Anti-Inflammatory Marker Suppression | Effective | More Potent Effect |

| HO-1 Enzyme Induction | Moderate | More Emphasized Effect |

| Chemical Stability (Thermal) | Lower | Higher |

Role of this compound in Plant Stress Responses and Physiology

Betalains, including this compound, are recognized for their potent antioxidant properties, which are crucial for mitigating the damaging effects of abiotic stressors. nih.gov Environmental challenges such as high salinity, drought, and intense light exposure can lead to the overproduction of reactive oxygen species (ROS) within plant cells. nih.govnih.gov These ROS can cause significant oxidative damage to essential cellular components, including lipids, proteins, and nucleic acids. mdpi.com this compound, like other betaxanthins, is capable of scavenging these harmful ROS, thereby protecting the plant from oxidative stress. nih.govresearchgate.net

The accumulation of this compound and other betalains is often observed in plants subjected to environmental stress. For instance, studies on Beta vulgaris have indicated that exposure to stressors such as UV-B radiation can lead to an increase in the concentration of betalains. nih.gov This upregulation of pigment biosynthesis is considered an adaptive response, enhancing the plant's capacity to withstand the adverse conditions. The antioxidant activity of these pigments helps to maintain cellular homeostasis and protect the photosynthetic machinery from photo-oxidative damage.

While detailed molecular mechanisms specifically for this compound are still under investigation, the general role of betaxanthins in stress tolerance is linked to their chemical structure, which enables them to donate electrons and neutralize free radicals. nih.gov This antioxidant function is a key component of the plant's broader stress response network, which also includes the activation of various antioxidant enzymes. nih.gov The interplay between pigment-based ROS scavenging and enzymatic detoxification systems is vital for a robust defense against environmental challenges.

To illustrate the impact of environmental conditions on the accumulation of related betaxanthin compounds, the following table presents data on the betaxanthin content in different cultivars of Beta vulgaris. While not specific to this compound, it provides an example of how betaxanthin levels can vary, which is relevant to understanding the potential for this compound modulation under different genetic and environmental contexts.

| Beta vulgaris Cultivar | Plant Part | Total Betaxanthin Content (mg/100 g Dry Extract) |

| Tytus | Peel | 1231 |

| Ceryl | Peel | Not specified |

| Chrobry | Peel | Not specified |

| Forono | Peel | Not specified |

| Boldor | Peel | Not specified |

This table demonstrates the variability of betaxanthin content in different cultivars of Beta vulgaris, highlighting the genetic influence on pigment accumulation.

Future Research Directions and Translational Perspectives for Vulgaxanthin Ii

Elucidation of Uncharacterized Biosynthetic Enzymes and Genetic Determinants

The biosynthesis of betalains (B12646263), including betaxanthins like Vulgaxanthin II, involves the condensation of betalamic acid with specific amino acids or amines nih.govfrontiersin.orgsynercore.co.za. In the case of this compound, the precursor amino acid is glutamic acid nih.govmdpi.com. While key enzymes in the general betalain pathway leading to betalamic acid formation, such as tyrosine hydroxylase/tyrosinase, DOPA 4,5-dioxygenase (DOD), and CYP76AD1, have been characterized nih.govfrontiersin.orgsynercore.co.zanih.gov, the enzymatic machinery specifically responsible for the condensation of betalamic acid with glutamic acid to form this compound is thought to occur spontaneously frontiersin.orgsynercore.co.za. Further research is needed to definitively confirm the enzymatic or non-enzymatic nature of this specific condensation step and to identify any potential auxiliary proteins or genetic determinants that might influence its efficiency or specificity in vivo. Understanding the complete biosynthetic pathway at the enzymatic and genetic levels is crucial for metabolic engineering efforts aimed at enhancing this compound production.

Development of Advanced Analytical Standards and Reference Materials

Accurate identification and quantification of this compound in biological matrices and engineered systems require reliable analytical standards and reference materials. Currently, this compound standards are available for research use with high purity (>98% by HPLC analysis) betaelegans.com. However, the development of certified reference materials with well-characterized purity, stability, and traceability would be beneficial for ensuring consistency and comparability across different research studies and potential industrial applications. Further research could focus on developing advanced analytical methods, such as improved chromatographic or spectroscopic techniques, and establishing robust protocols for the extraction and analysis of this compound from various sources.

Engineering of Enhanced this compound Production in Microbial and Plant Systems

Enhancing the sustainable production of this compound is a significant area for future research with translational potential. Current sources include plants like red beet, where this compound is present alongside other betalains betaelegans.come-bookshelf.de. Engineering microbial and plant systems offers promising avenues for increased and controlled production.

Heterologous Expression Systems for this compound Biosynthesis

Heterologous expression involves introducing genes encoding the necessary biosynthetic enzymes into a host organism that does not naturally produce the compound. This approach has been explored for betalains, including betaxanthins, in systems like yeast (Saccharomyces cerevisiae) and plants mdpi.comgoogle.comnih.gov. Research has demonstrated the successful production of betaxanthins by expressing enzymes like DOD and tyrosinase in yeast and plant cell cultures mdpi.comnih.gov. Future work could focus on optimizing heterologous expression systems specifically for this compound production. This would involve identifying and expressing the optimal set of genes required for the biosynthesis of both betalamic acid and ensuring sufficient availability of the glutamic acid precursor within the host organism. Exploring different host organisms, including bacteria and other plant species, could also lead to improved production yields and characteristics nih.govresearchgate.net.

Metabolic Engineering Strategies for Increased Yields